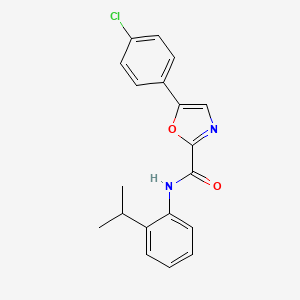![molecular formula C13H19N3O4 B2482457 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid CAS No. 1355170-97-6](/img/structure/B2482457.png)
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related diazepine derivatives often involves cyclocondensation reactions, where amino-carboxamides react with various reagents to form the diazepine core structure. An example is the intramolecular cyclocondensation of 5-amino-N-(2,2-dimethoxyethyl)pyrazolo-4-carboxamides to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, which can further react to produce carbonitriles, carboxamides, and carboxylic acids under specific conditions (Kemskii et al., 2014).
Molecular Structure Analysis
The molecular structure of diazepine derivatives is confirmed through various spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography. These techniques provide detailed information on the arrangement of atoms within the molecule and the presence of functional groups, critical for understanding the compound's chemical behavior and reactivity (Ivanov, 2021).
Chemical Reactions and Properties
Diazepine compounds participate in a variety of chemical reactions, including nitration, halogenation, and cycloaddition, depending on the functional groups present on the diazepine ring. These reactions can lead to the formation of new compounds with different properties and potential applications. The reactivity of these compounds is influenced by the nature of the substituents attached to the diazepine core (Ivanov, 2021).
Physical Properties Analysis
The physical properties of diazepine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties can be influenced by the specific functional groups present in the compound and their arrangement within the molecule. Studies involving X-ray crystallography provide valuable insights into the crystalline structures of these compounds, which is crucial for understanding their physical behavior (Shibata & Mizuguchi, 2010).
Chemical Properties Analysis
The chemical properties of diazepine derivatives, including their stability, reactivity, and interactions with other molecules, are determined by their molecular structure. These properties are essential for the development of new compounds with desired biological or chemical activity. For example, the introduction of specific substituents can enhance the compound's reactivity towards certain reagents, opening up new pathways for chemical synthesis and modification (Ivanov et al., 2017).
Scientific Research Applications
Optical Properties and Synthesis of Derivatives : Ge et al. (2014) investigated the synthesis, characterization, and optical properties of novel derivatives synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate. The study revealed specific correlations between the absorption and emission λmax of these compounds with their molecular orbital characteristics (Ge et al., 2014).
Metal Ion Binding Abilities : Saladini et al. (2002) examined the binary complexes formed with biological and toxic metal ions by 5-amino-3,5-dideoxy-D-glycero-D-galactononulosic acid (NANA), providing insights into its binding abilities. This study suggests the potential use of such compounds in understanding and mitigating the mechanisms of metal toxicity (Saladini et al., 2002).
Influence of Substituents on Hydrogen Bonding : Grotjahn et al. (2003) focused on how substituents at specific positions in pyrazole complexes influence inter- and intramolecular hydrogen bonding. The findings highlight the structural versatility of these compounds and their potential applications in designing molecules with desired binding and structural characteristics (Grotjahn et al., 2003).
Kinetic Resolution of Biaryl Lactones : Bringmann et al. (2000) provided insights into the atroposelective ring opening of lactone-bridged biaryls, indicating the compound's potential role in complex chemical reactions and its use in synthesizing biologically active compounds (Bringmann et al., 2000).
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-6-16-9(8-15)7-10(14-16)11(17)18/h7H,4-6,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOVIKKQYWXNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

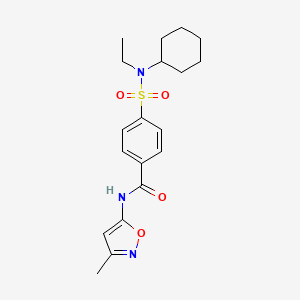

![8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)
![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
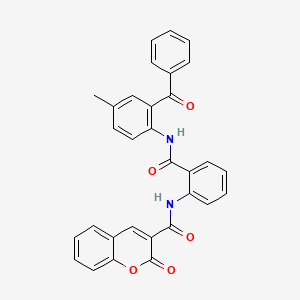
![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)
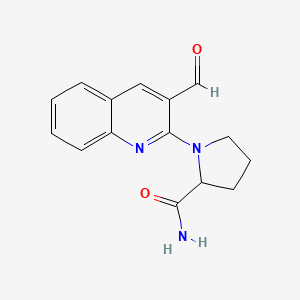

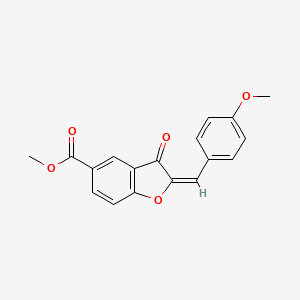
![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)
